molecular formula C24H40O5 B056340 3a,7b,12b-Trihydroxy-5b-cholanoic acid CAS No. 81938-67-2

3a,7b,12b-Trihydroxy-5b-cholanoic acid

Cat. No.: B056340
CAS No.: 81938-67-2
M. Wt: 408.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-BJOVICNYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3a,7b,12b-Trihydroxy-5b-cholanoic acid is a bile acid, a type of steroid acid found predominantly in the bile of mammals. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. The distinction between different bile acids lies in the presence or absence of hydroxyl groups on specific positions of the steroid nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,7b,12b-Trihydroxy-5b-cholanoic acid typically involves multiple steps, starting from cholic acid or other bile acid precursors. The process includes selective hydroxylation at the 3, 7, and 12 positions of the steroid nucleus. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride .

Industrial Production Methods

Industrial production of this compound often involves microbial transformation processes. Specific strains of bacteria or fungi are employed to hydroxylate the steroid nucleus at the desired positions. This biotechnological approach is preferred due to its efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3a,7b,12b-Trihydroxy-5b-cholanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of this compound .

Scientific Research Applications

3a,7b,12b-Trihydroxy-5b-cholanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3a,7b,12b-Trihydroxy-5b-cholanoic acid involves its interaction with specific receptors and enzymes in the liver and intestines. It acts as a ligand for nuclear receptors like the farnesoid X receptor (FXR), which regulates the expression of genes involved in bile acid synthesis and cholesterol metabolism. Additionally, it modulates the activity of enzymes like cholesterol 7α-hydroxylase, which is crucial for bile acid biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3a,7b,12b-Trihydroxy-5b-cholanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct physicochemical properties and biological activities. Its ability to interact with specific receptors and enzymes makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,12R,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19+,20-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQCQFFYRZLCQQ-BJOVICNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228368
Record name (3α,5β,7β,12β)-3,7,12-Trihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3a,7b,12b-Trihydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000390
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

81938-67-2
Record name (3α,5β,7β,12β)-3,7,12-Trihydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81938-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3α,5β,7β,12β)-3,7,12-Trihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3a,7b,12b-Trihydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000390
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a,7b,12b-Trihydroxy-5b-cholanoic acid
Reactant of Route 2
3a,7b,12b-Trihydroxy-5b-cholanoic acid
Reactant of Route 3
3a,7b,12b-Trihydroxy-5b-cholanoic acid
Reactant of Route 4
3a,7b,12b-Trihydroxy-5b-cholanoic acid
Reactant of Route 5
3a,7b,12b-Trihydroxy-5b-cholanoic acid
Reactant of Route 6
3a,7b,12b-Trihydroxy-5b-cholanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.